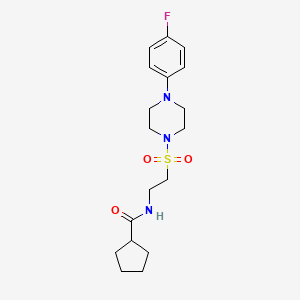

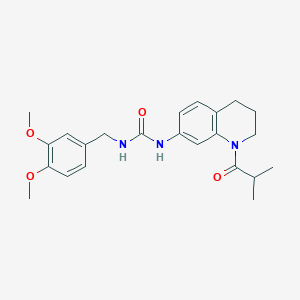

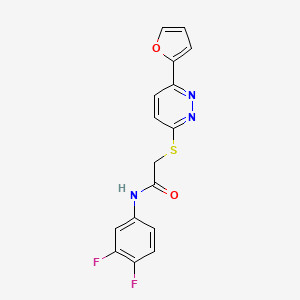

![molecular formula C18H12BrN3O B2386213 7-(4-bromofenil)-5-fenil-3,7-dihidro-4H-pirrolo[2,3-d]pirimidin-4-ona CAS No. 220835-18-7](/img/structure/B2386213.png)

7-(4-bromofenil)-5-fenil-3,7-dihidro-4H-pirrolo[2,3-d]pirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one” is a derivative of the pyrrolo[2,3-d]pyrimidine nucleus, which is often encountered in some approved drugs, clinical candidates, and functional materials . It has been explored for its potential as an antitubercular agent .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data . The IR spectrum showed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum showed peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .Mecanismo De Acción

The mechanism of action of 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have an effect on the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Biochemical and physiological effects:

Studies have shown that 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to affect the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one in lab experiments include its potent antitumor activity and its potential use in the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.

Direcciones Futuras

There are several future directions for the research and development of 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. One potential direction is the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of medicine. Finally, the synthesis method for this compound could be optimized to make it more accessible for researchers in the field.

Métodos De Síntesis

The synthesis of 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound is through the reaction of 4-bromobenzaldehyde and 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one, which is then oxidized to yield the final product.

Aplicaciones Científicas De Investigación

- Las pirazolinas, incluido este compuesto, se han investigado por su potencial antitumoral. Exhiben propiedades antioxidantes y pueden ayudar a combatir el estrés oxidativo, que está relacionado con el desarrollo del cáncer .

- La inhibición de la AchE puede conducir a cambios de comportamiento, deterioro del movimiento corporal y reducción de la supervivencia en los organismos .

- Las pirazolinas a menudo exhiben actividades antibacterianas y antifúngicas. Si bien los datos específicos sobre este compuesto son limitados, vale la pena explorar su potencial en la lucha contra las infecciones microbianas .

- La caracterización in vitro de este compuesto ha revelado efectos antinociceptivos agudos en ratones .

Actividad Antitumoral

Neurotoxicidad e Inhibición de la Acetilcolinesterasa (AchE)

Propiedades Antimicrobianas

Efectos Antinociceptivos

Estudios de Acoplamiento Molecular

Propiedades

IUPAC Name |

7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDQJUVRRFIFTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

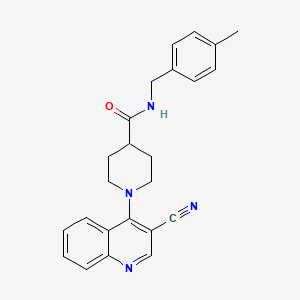

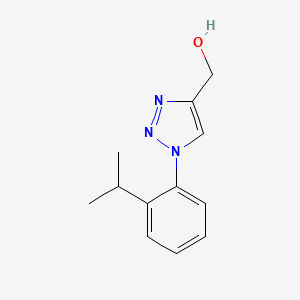

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)

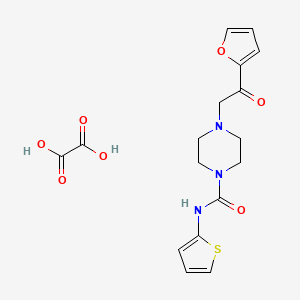

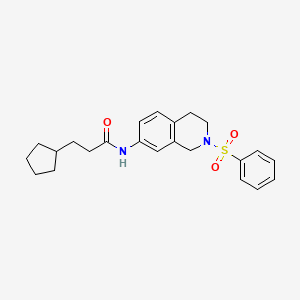

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

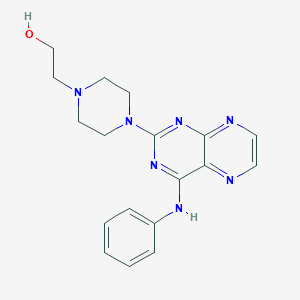

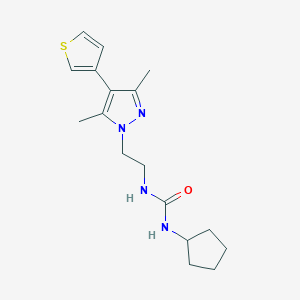

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)